![molecular formula C17H19N3O2 B5830441 N'-(4-tert-butylbenzoyl)isonicotinohydrazide](/img/structure/B5830441.png)
N'-(4-tert-butylbenzoyl)isonicotinohydrazide
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Description
Synthesis Analysis
The synthesis of derivatives related to N'-(4-tert-butylbenzoyl)isonicotinohydrazide often involves the co-crystallization with 4-tert-butylbenzoic acid through one-pot covalent and supramolecular synthesis methods. These methods utilize derivatizing ketones such as propan-2-one and butan-2-one, highlighting the versatility and adaptability in synthesizing these compounds (Madeley, Levendis, & Lemmerer, 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by consistent hydrogen bonds between the carboxylic acid of 4-tert-butylbenzoic acid and the pyridine ring N atom of isoniazid derivatives. This hydrogen bonding pattern varies based on the steric influences of the derivative group, demonstrating the molecular flexibility and interaction potential of these compounds (Madeley, Levendis, & Lemmerer, 2019).
Chemical Reactions and Properties
Hydrazides of 4-tert-butylbenzoic acid exhibit significant chemical stability, especially in terms of their solubility in nonpolar solvents and resistance to hydrolysis in acidic and basic media. These properties are crucial for their application in extraction technologies and highlight the robustness of their chemical structure (Pashkina, Gusev, & Radushev, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and acid-base characteristics, are influenced by their molecular structure. The N',N'-dialkyl derivatives with longer alkyl chains exhibit increased solubility in nonpolar solvents and stability against hydrolysis, indicating the impact of structural modifications on their physical behaviors (Pashkina, Gusev, & Radushev, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(4-tert-butylbenzoyl)pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)14-6-4-12(5-7-14)15(21)19-20-16(22)13-8-10-18-11-9-13/h4-11H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJGFDGDLWQNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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